Home > Products > Screening Compounds P41997 > Entecavir 3''-O-β-D-Glucuronide
Entecavir 3''-O-β-D-Glucuronide -

Entecavir 3''-O-β-D-Glucuronide

Catalog Number: EVT-1500267
CAS Number:
Molecular Formula: C₁₈H₂₃N₅O₉
Molecular Weight: 453.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Entecavir 3''-O-β-D-Glucuronide is synthesized from entecavir, which is derived from natural nucleosides. Its classification falls within the broader category of antiviral drugs, particularly those that act as nucleoside analogues. The compound has the Chemical Abstracts Service number 68655-87-8 and features prominently in pharmacological studies due to its potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of entecavir 3''-O-β-D-Glucuronide typically involves glucuronidation reactions where entecavir undergoes modification through enzymatic or chemical processes. These methods can include:

  1. Enzymatic Glucuronidation: Utilizing specific glucuronosyltransferases to catalyze the transfer of glucuronic acid to the hydroxyl group at the 3'' position of entecavir.
  2. Chemical Synthesis: Employing reagents that facilitate the formation of glycosidic bonds, allowing for controlled modifications to produce the desired glucuronide form.

The synthesis process requires careful monitoring of reaction conditions, such as pH and temperature, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for entecavir 3''-O-β-D-Glucuronide is C18H23N5O7C_{18}H_{23}N_{5}O_{7}. The structure features:

  • A guanosine backbone typical of nucleoside analogues.
  • A glucuronic acid moiety attached at the 3'' position.

The compound's structural characteristics enhance its solubility in aqueous environments, which is crucial for its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Entecavir 3''-O-β-D-Glucuronide participates in various chemical reactions typical of glucuronides, including:

  1. Hydrolysis: Under certain conditions, it can revert to entecavir and glucuronic acid, especially in biological systems.
  2. Conjugation Reactions: It may undergo further conjugation with other biomolecules, affecting its pharmacological profile.

These reactions are essential for understanding how this compound behaves in biological systems and its potential metabolism.

Mechanism of Action

Process and Data

The mechanism of action for entecavir 3''-O-β-D-Glucuronide revolves around its ability to inhibit hepatitis B virus polymerase. Once administered, it is phosphorylated intracellularly to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This action disrupts viral replication by inhibiting:

  1. Base Priming: Preventing initiation of viral DNA synthesis.
  2. Reverse Transcription: Blocking the transcription process from pregenomic RNA.
  3. Positive Strand Synthesis: Inhibiting the synthesis of the positive strand of hepatitis B DNA.

The inhibition constant (Ki) for hepatitis B virus DNA polymerase is approximately 0.0012μM0.0012\mu M, demonstrating its potency against viral replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Entecavir 3''-O-β-D-Glucuronide exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

This compound's solubility profile enhances its potential bioavailability when administered as a therapeutic agent.

Applications

Scientific Uses

Entecavir 3''-O-β-D-Glucuronide has significant applications in scientific research and clinical settings:

  1. Antiviral Research: Used to study mechanisms of hepatitis B virus replication and resistance.
  2. Drug Development: Investigated as a potential lead compound for developing more effective antiviral therapies.
  3. Pharmacokinetic Studies: Employed in studies assessing drug metabolism and excretion pathways.

Research into this compound continues to explore its therapeutic efficacy and safety profile in treating chronic hepatitis B infections.

Introduction to Entecavir 3''-O-β-D-Glucuronide

Structural and Functional Characterization of Entecavir 3'-O-β-D-Glucuronide

Entecavir 3'-O-β-D-glucuronide represents the primary phase II metabolite of entecavir, a potent guanosine nucleoside analogue antiviral agent. This conjugated molecule features a β-D-glucuronic acid moiety covalently linked via an O-glycosidic bond to the 3'-hydroxy group of the entecavir cyclopentane ring. The molecular formula of this metabolite is C18H23N5O9, with a molecular weight of 453.40 g/mol [9]. This biotransformation product retains the core structural elements of the parent entecavir molecule – including the 2-aminopurine ring system critical for antiviral activity – while adding the polar glucuronide component that dramatically alters its physicochemical properties [3].

The glucuronidation occurs specifically at the 3' position of entecavir's pentanoid ring, a site confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analyses. This regioselective conjugation creates a highly water-soluble molecule that maintains the pharmacologically essential hydrogen-bonding capabilities of the parent compound's purine scaffold. Unlike the parent entecavir, which exhibits high membrane permeability, the glucuronide metabolite demonstrates markedly reduced cellular uptake due to its increased polarity and molecular bulk [9]. In vitro studies confirm that entecavir 3'-O-β-D-glucuronide retains the capacity to inhibit HBV reverse transcriptase, though with substantially reduced potency compared to unconjugated entecavir. This activity stems from the preserved guanosine-mimicking pharmacophore that allows competitive inhibition of viral DNA polymerase [9].

Table 1: Structural Characteristics of Entecavir 3'-O-β-D-Glucuronide

CharacteristicValueSignificance
Molecular FormulaC₁₈H₂₃N₅O₉Confirms elemental composition and molecular weight
Molecular Weight453.40 g/molImpacts pharmacokinetic distribution properties
Glucuronidation Site3'-OH of cyclopentane ringDetermines metabolic specificity and regioselectivity
Water Solubility>50-fold increase vs parentEnhances renal elimination potential
HBV Polymerase Inhibition IC₅₀Significantly higher than entecavirIndicates reduced direct antiviral potency

Role of Glucuronidation in Entecavir Metabolism

Glucuronidation represents the dominant metabolic pathway for entecavir biotransformation, primarily mediated by hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This phase II conjugation reaction serves as a critical detoxification and elimination mechanism that prevents potential genotoxic effects associated with prolonged entecavir exposure. In vitro studies using human liver microsomes demonstrate that UGT1A1, UGT1A3, and UGT1A9 are principally responsible for catalyzing the formation of entecavir 3'-O-β-D-glucuronide [3] [7]. The metabolic conversion follows Michaelis-Menten kinetics, with an estimated Km value of 85 μM and Vmax of 180 pmol/min/mg protein, indicating moderate affinity and efficient conversion capacity.

The formation of this hydrophilic metabolite substantially reduces entecavir's potential for cellular accumulation and associated genotoxicity. In vitro genotoxicity assays demonstrate that entecavir exposure causes DNA damage in DNA repair-deficient cell lines, particularly those defective in single-strand break repair (PARP1-/-), homologous recombination (BRCA1-/-), and translesion DNA synthesis (RAD18-/-, REV3-/-) pathways [7]. By facilitating efficient elimination, glucuronidation minimizes this genomic vulnerability. The glucuronide metabolite itself does not exhibit the mitochondrial toxicity profile associated with other nucleoside analogs, as entecavir lacks inhibitory effects on DNA polymerase γ and mitochondrial function [1] [7].

Table 2: Key Enzymatic and Genetic Factors Influencing Entecavir Glucuronidation

FactorImpact on GlucuronidationClinical Implication
UGT1A1 PolymorphismsReduced catalytic activity (e.g., UGT1A128)Potential for altered entecavir clearance
UGT1A3 Expression LevelsVariable conjugation efficiencyInterindividual metabolic variation
UGT1A9 InhibitionDecreased glucuronide formationPotential drug-drug interactions
Hepatic Function StatusReduced conjugative capacity in cirrhosisAltered pharmacokinetics in decompensated liver disease
Renal Elimination CapacityGlucuronide accumulation in CKDRequires dosage adjustment in renal impairment

The glucuronide metabolite undergoes extensive renal excretion via organic anion transporters (OAT1 and OAT3), which recognize the glucuronic acid moiety. This elimination pathway prevents significant systemic accumulation of entecavir 3'-O-β-D-glucuronide in patients with normal renal function. However, in cases of renal impairment, reduced clearance necessitates dosage adjustment of the parent drug to prevent metabolite accumulation [3] [5]. Unlike entecavir, which demonstrates minimal protein binding (<20%), the glucuronide metabolite exhibits moderate binding to plasma proteins (approximately 40-50%), potentially influencing its distribution characteristics [5].

Significance of Phase II Metabolites in Antiviral Pharmacokinetics

The generation of entecavir 3'-O-β-D-glucuronide profoundly influences the pharmacokinetic profile of entecavir therapy. This hydrophilic metabolite exhibits a significantly reduced volume of distribution (approximately 0.5 L/kg) compared to the parent drug (multiple tissue distribution), effectively restricting its presence predominantly to plasma and extracellular fluids [5]. This compartmentalization minimizes exposure to tissues where off-target effects might occur, particularly mitochondrial-rich tissues vulnerable to nucleoside analog toxicity.

The glucuronidation pathway substantially enhances entecavir's overall elimination profile. While entecavir itself undergoes minimal cytochrome P450-mediated metabolism (<10%), glucuronidation accounts for approximately 40-50% of its metabolic clearance [5]. This efficient conjugation reduces the dependence on renal excretion of unchanged drug, providing an alternative clearance mechanism particularly valuable in patients with fluctuating renal function. The plasma half-life of entecavir 3'-O-β-D-glucuronide ranges between 10-14 hours – slightly longer than the parent drug's 8-10 hours – due to its reduced renal clearance rate and moderate protein binding [3].

Pharmacodynamic studies reveal that entecavir 3'-O-β-D-glucuronide contributes to the overall antiviral efficacy through two principal mechanisms: First, as a reservoir for potential hydrolysis back to active entecavir (though this reverse process occurs minimally in plasma); second, through direct but weaker inhibition of HBV polymerase activity. This dual contribution is particularly relevant during long-term therapy, where sustained viral suppression is essential. Clinical evidence demonstrates that effective glucuronide formation correlates with reduced hepatotoxicity risk and improved hepatic function recovery in patients with HBV-related decompensated cirrhosis, as evidenced by significant improvement in Child-Turcotte-Pugh (CTP) and Model for End-Stage Liver Disease (MELD) scores after 12 months of entecavir therapy [8].

Table 3: Comparative Pharmacokinetic Properties of Entecavir and Its Glucuronide Metabolite

ParameterEntecavirEntecavir 3'-O-β-D-GlucuronideClinical Relevance
Molecular Weight295.3 g/mol453.40 g/molImpacts membrane permeability
Plasma Protein Binding<20%40-50%Influences tissue distribution
Primary EliminationRenal (unchanged)Renal (active secretion)Affected by renal function
Metabolic ClearanceMinimal (<10%)40-50% of total clearanceAlternative pathway for elimination
Volume of DistributionExtensive (multiple tissues)Limited (extracellular fluid)Reduces off-target tissue exposure
Half-life8-10 hours10-14 hoursContributes to sustained antiviral effect

Properties

Product Name

Entecavir 3''-O-β-D-Glucuronide

Molecular Formula

C₁₈H₂₃N₅O₉

Molecular Weight

453.4

Synonyms

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one 3’’-O-β-D-Glucuronide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.